molecular formula C22H17Cl4N3O3 B2664619 N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea CAS No. 339103-98-9

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea

Cat. No.: B2664619
CAS No.: 339103-98-9
M. Wt: 513.2
InChI Key: RYOGREXWQSSOHU-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea typically involves multiple steps. The process begins with the preparation of the 2,6-dichlorobenzyl alcohol, which is then reacted with phenyl isocyanate to form the corresponding urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-dichlorobenzyl)oxy]-N’-phenylurea
  • N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylurea

Uniqueness

N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylurea stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its dual benzyl groups and phenylurea backbone contribute to its distinct reactivity and biological activity.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-1-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl4N3O3/c23-18-8-4-9-19(24)16(18)12-31-27-14-29(22(30)28-15-6-2-1-3-7-15)32-13-17-20(25)10-5-11-21(17)26/h1-11,14H,12-13H2,(H,28,30)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOGREXWQSSOHU-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(C=NOCC2=C(C=CC=C2Cl)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N(/C=N/OCC2=C(C=CC=C2Cl)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.